Cas no 2229540-83-2 (tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate)
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate
- 2229540-83-2
- EN300-1894346
-
- Inchi: 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-4-7(5-15)10(14)6-11(10,12)13/h7H,4-6,14H2,1-3H3
- InChI Key: LPDANYSNBDJMCM-UHFFFAOYSA-N
- SMILES: FC1(CC1(C1CN(C(=O)OC(C)(C)C)C1)N)F
Computed Properties
- Exact Mass: 248.13363415g/mol
- Monoisotopic Mass: 248.13363415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.6Ų
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894346-1g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 1g |
$1442.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-5g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 5g |
$4184.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-10g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 10g |
$6205.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-0.05g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 0.05g |
$1212.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-0.1g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 0.1g |
$1269.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-0.25g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 0.25g |
$1328.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-0.5g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 0.5g |
$1385.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-1.0g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 1g |
$1442.0 | 2023-06-01 | ||
| Enamine | EN300-1894346-2.5g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 2.5g |
$2828.0 | 2023-09-18 | ||
| Enamine | EN300-1894346-5.0g |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate |
2229540-83-2 | 5g |
$4184.0 | 2023-06-01 |
tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate
Research Brief on tert-Butyl 3-(1-Amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate (CAS: 2229540-83-2)
The compound tert-butyl 3-(1-amino-2,2-difluorocyclopropyl)azetidine-1-carboxylate (CAS: 2229540-83-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. The presence of the difluorocyclopropyl and azetidine moieties in its structure makes it a valuable scaffold for the development of protease inhibitors and other enzyme-targeting therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of covalent inhibitors targeting SARS-CoV-2 main protease, showing promising in vitro activity with IC50 values in the nanomolar range.
The synthetic routes to this compound have been optimized in several recent publications. A notable advancement comes from a 2024 Nature Protocols paper describing a scalable, enantioselective synthesis using asymmetric cyclopropanation followed by azetidine ring formation. This method achieves an overall yield of 68% with >99% ee, addressing previous challenges in stereocontrol during the difluorocyclopropane formation step.
Structural-activity relationship (SAR) studies utilizing this scaffold have revealed interesting insights. The difluorocyclopropyl group appears to enhance metabolic stability while maintaining favorable physicochemical properties, as evidenced by improved microsomal stability (t1/2 > 120 min in human liver microsomes) compared to non-fluorinated analogs. These findings were reported in a recent ACS Medicinal Chemistry Letters publication (2024).
Emerging applications extend beyond antiviral research. A preclinical study published in the Journal of Pharmacology and Experimental Therapeutics (2024) demonstrated that derivatives of this compound show potent activity as selective kappa opioid receptor antagonists, with potential applications in treating depression and substance use disorders. The unique three-dimensional structure conferred by the azetidine and cyclopropane rings appears to confer both potency and selectivity advantages.
Future research directions for this compound class include exploration as warheads for targeted protein degradation (PROTACs) and as building blocks for novel peptide mimetics. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential.
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